molecular formula C19H14N2O3 B14512769 (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid CAS No. 62639-69-4

(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid

Cat. No.: B14512769
CAS No.: 62639-69-4
M. Wt: 318.3 g/mol
InChI Key: AEDUWEKFNMANGD-UHFFFAOYSA-N
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Description

(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid is a heterocyclic compound that features a unique fusion of furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid typically involves multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and various aromatic amines under reflux conditions in acetic acid . This method yields the desired compound in good to high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
  • 1,3-Diphenyl-1H-pyrazol-5-yl)thiourea
  • 1,3-Diphenyl-1H-pyrazol-4-ol

Uniqueness

(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid is unique due to its fused furan-pyrazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62639-69-4

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

2-(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)acetic acid

InChI

InChI=1S/C19H14N2O3/c22-17(23)12-15-11-16-19(24-15)18(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,22,23)

InChI Key

AEDUWEKFNMANGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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